1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
The compound “1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole” seems to be a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrrole ring, two methyl groups attached to the 2 and 5 positions of the pyrrole ring, and a 3,3-diethoxypropyl group attached to the 1 position of the pyrrole ring .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions at the 2-position .
Scientific Research Applications
Antimicrobial Agents
Research has demonstrated the synthesis and evaluation of novel pyrrole derivatives as significant antimicrobial agents. These compounds, characterized by their heterocyclic ring structures, have shown promising antibacterial and antifungal activity. The introduction of methoxy groups into the structure has been found to increase this activity, highlighting the potential of these derivatives in designing new therapeutic tools for combating microbial infections (Hublikar et al., 2019).
Polymer Science
In the field of polymer science, pyrrole derivatives have been utilized to synthesize highly luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units in the main chain, exhibit strong fluorescence and good solubility in common organic solvents. Their distinct optical and electrochemical properties make them suitable for applications in organic electronics and as materials for fluorescence-based sensors (Zhang & Tieke, 2008).
Chemical Synthesis and Characterization
Pyrrole derivatives are also key in advancing chemical synthesis techniques. Studies have explored the synthesis of chiral bipyrroles and their potential applications. For instance, the creation of diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate showcases the ability to achieve axial chirality, which is critical in the development of chiral materials for use in various chemical and pharmaceutical applications (Skowronek & Lightner, 2003).
Anion Binding and Electropolymerization
Research into pyrrole-2,5-diacetic acid derivatives has led to the development of effective anion receptors. These compounds exhibit the ability to form complexes with anions, which is valuable for applications in anion sensing and separation technologies. The flexibility of their hydrogen bonding array contributes to their efficacy as anion receptors (Li et al., 2004).
Mechanism of Action
Target of action
Similar compounds, such as tetrahydropyrimidinones, are known to have an inhibitory effect on various enzymes, such as hiv protease, dihydroorotase, topoisomerase i, and tnf-α converting enzyme .
Mode of action
Without specific information on “1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole”, it’s difficult to provide a detailed mode of action. Similar compounds often work by binding to their target enzymes and inhibiting their function .
Biochemical pathways
Compounds that inhibit enzymes like hiv protease, dihydroorotase, topoisomerase i, and tnf-α converting enzyme can affect a variety of biochemical pathways, including viral replication, dna replication, and inflammatory responses .
Result of action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Inhibition of enzymes like hiv protease, dihydroorotase, topoisomerase i, and tnf-α converting enzyme can lead to decreased viral replication, altered dna replication, and reduced inflammation .
Biochemical Analysis
Biochemical Properties
1-(3,3-Diethoxypropyl)-2,5-dimethyl-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoaldehyde dehydrogenases, which are involved in the oxidation of aldehydes to carboxylic acids . The nature of these interactions often involves the formation of intermediate complexes that facilitate the conversion of substrates into products. Additionally, this compound may also interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, may lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, the compound may be metabolized by aldehyde dehydrogenases, leading to the production of carboxylic acids and other byproducts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the mitochondria, where it influences metabolic processes and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and cellular responses.
Properties
IUPAC Name |
1-(3,3-diethoxypropyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-15-13(16-6-2)9-10-14-11(3)7-8-12(14)4/h7-8,13H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGANVJZVKIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=CC=C1C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246038 | |
Record name | 1-(3,3-Diethoxypropyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-43-6 | |
Record name | 1-(3,3-Diethoxypropyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,3-Diethoxypropyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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